4-Bromo-5-isobutylthiophene-2-carboxylic acid

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Scarcity of the 4-bromo-5-isobutyl substitution pattern on thiophene-2-carboxylic acid delays medicinal chemistry and materials science projects. This building block fills that gap with a unique steric and electronic profile that enables: • Regioselective Pd-catalyzed C5-arylation for SAR library expansion. • A bromine handle for cross-coupling into π-conjugated systems. • Carboxylic acid for bioconjugation or further derivatization. BenchChem ensures consistent supply for your R&D programs.

Molecular Formula C9H11BrO2S
Molecular Weight 263.15 g/mol
Cat. No. B12062296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-isobutylthiophene-2-carboxylic acid
Molecular FormulaC9H11BrO2S
Molecular Weight263.15 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(C=C(S1)C(=O)O)Br
InChIInChI=1S/C9H11BrO2S/c1-5(2)3-7-6(10)4-8(13-7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
InChIKeyLCCWMTNHDGVKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-isobutylthiophene-2-carboxylic Acid: Procurement & Identification


4-Bromo-5-isobutylthiophene-2-carboxylic acid (CAS: 1399658-80-0) is a heterocyclic building block featuring a thiophene core substituted with a bromine atom at the 4-position, an isobutyl group at the 5-position, and a carboxylic acid moiety at the 2-position . This specific substitution pattern creates a unique steric and electronic profile, making it a valuable scaffold in medicinal chemistry and organic electronics research . Commercial availability is generally limited to small research quantities with a typical purity of ≥95% .

4-Bromo-5-isobutylthiophene-2-carboxylic Acid: Why Substitution Fails


Selecting a seemingly similar bromothiophene carboxylic acid as a drop-in replacement for 4-bromo-5-isobutylthiophene-2-carboxylic acid is scientifically unsound due to critical differences in substitution pattern. The presence and specific position of the isobutyl group, in conjunction with the bromine and carboxylic acid, directly influence molecular properties such as lipophilicity, steric hindrance, and electronic distribution on the thiophene ring. These factors profoundly impact performance in downstream applications. For example, the 5-alkyl chain length affects the yield and selectivity of key synthetic transformations like direct bromination, as demonstrated by the work of Taydakov and Krasnoselskiy on 5-alkylthiophene-2-carboxylates [1]. Furthermore, the 4-bromo substituent on a 3-substituted thiophene framework is not merely a leaving group; it acts as a crucial blocking group, enabling highly regioselective palladium-catalyzed C5-arylation that would be impossible with an unsubstituted or differently substituted analog [2]. Substituting this compound would alter or abolish these specific reactivities, leading to failed syntheses, different product mixtures, or loss of desired biological activity.

4-Bromo-5-isobutylthiophene-2-carboxylic Acid: Differentiation Evidence


Bromination Yield Advantage

The synthetic route to 4-bromo-5-isobutylthiophene-2-carboxylic acid benefits from a class-wide observation that the direct bromination of ethyl 5-alkylthiophene-2-carboxylates proceeds with 'excellent yields' under mild conditions [1]. While the study by Taydakov and Krasnoselskiy provides comparative yields for various alkyl chains, it establishes the class of 5-alkyl derivatives as reliably high-yielding substrates. This suggests that the isobutyl derivative, as part of this class, can be synthesized with high efficiency, a critical factor for cost-effective procurement or in-house synthesis. This contrasts with the challenges often encountered in brominating thiophenes without an alkyl directing group, where lower yields and isomer formation can be problematic.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

C5-Arylation with Bromine Blocking Group

A key differentiation for 4-bromo-5-isobutylthiophene-2-carboxylic acid and its analogs lies in the strategic role of the bromine atom. Research by Doucet et al. demonstrates that a bromo-substituent on a 3-substituted thiophene acts as a 'blocking group,' enabling regioselective Pd-catalyzed C5-arylation [1]. This is a significant advantage over other substitution patterns. For instance, a 2-bromothiophene without the 3-substituent would undergo arylation at the C5 position, but the presence of the 3-substituent (in this case, the isobutyl group) and the 4-bromo blocking group allows for exclusive C5-arylation even in the presence of aryl bromides as coupling partners [1]. In contrast, a simple 5-bromothiophene-2-carboxylic acid would require alternative, often less selective, coupling strategies.

C-H Activation Palladium Catalysis Regioselective Synthesis

Key Intermediate Synthetic Yield

When comparing the synthetic accessibility of a closely related derivative, 4-bromo-5-isobutylthiophene-2-carbaldehyde is synthesized from a precursor with a reported yield of 52% after chromatographic purification . This establishes a baseline for the efficiency of manipulating the 5-isobutyl-4-bromo-thiophene core. While direct comparative data for the carboxylic acid analog is not available in the open literature, this yield provides a valuable reference point. In contrast, the synthesis of the unsubstituted 5-isobutylthiophene-2-carbaldehyde (without the 4-bromo) would likely proceed via a different route and may have a different yield profile. This data supports the notion that the 4-bromo-5-isobutyl substitution pattern can be accessed with moderate synthetic efficiency.

Synthetic Methodology Building Block Synthesis Aldehyde Intermediates

Purity and Identity Specifications

For procurement, verifiable physical and chemical specifications are essential. 4-Bromo-5-isobutylthiophene-2-carboxylic acid is commercially defined by its CAS number (1399658-80-0), molecular formula (C9H11BrO2S), and molecular weight (263.15 g/mol) . A critical differentiator from lower-quality, non-validated sources is the specified purity. Reputable vendors confirm a minimum purity of 95% . This quantitative purity specification is a direct, measurable advantage over research-grade materials from non-specialist suppliers, which may lack rigorous analytical characterization. In comparison, the methyl ester analog (4-Bromo-5-isobutyl-thiophene-2-carboxylic acid methyl ester, CAS: 1399655-26-5) has a higher molecular weight (277.18 g/mol), reflecting a different chemical entity with distinct properties .

Quality Control Compound Characterization Material Specification

4-Bromo-5-isobutylthiophene-2-carboxylic Acid: Research & Procurement Scenarios


Medicinal Chemistry Scaffold for Inflammation & Cancer

The unique substitution pattern of 4-bromo-5-isobutylthiophene-2-carboxylic acid makes it an ideal starting point for constructing libraries of 4,5-disubstituted thiophenes. Its ability to undergo regioselective C5-arylation [1] allows medicinal chemists to efficiently explore structure-activity relationships (SAR) at the 5-position. This is critical for optimizing the potency and selectivity of drug candidates targeting kinases or GPCRs where a hydrophobic, substituted thiophene moiety is a common pharmacophore.

Organic Electronics: Semiconducting Oligomers & Polymers

The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the compound's incorporation into π-conjugated systems [1]. The isobutyl group enhances solubility, a critical factor for solution-processable organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its use in synthesizing regioregular polymers, enabled by the blocking-group strategy [1], ensures optimal charge carrier mobility and device performance.

Chemical Biology: Activity-Based Probe Design

The carboxylic acid functionality provides a convenient attachment point for bioconjugation or further derivatization (e.g., to amides or esters). When combined with the regioselective arylation enabled by the bromine blocking group [1], this compound allows for the creation of highly defined, bifunctional probes. For instance, a fluorophore or affinity tag can be attached via the carboxylic acid, while the 5-position is elaborated with a ligand for a specific protein target, enabling precise pull-down or imaging experiments.

Agrochemical Discovery: Herbicide & Fungicide Synthesis

Thiophene-containing carboxylic acids are a privileged class in agrochemistry. The specific lipophilicity and electronic properties imparted by the 4-bromo-5-isobutyl substitution can be leveraged to optimize the physicochemical profile of a lead compound. The compound's demonstrated utility in modular synthesis via the bromine handle [1] makes it suitable for generating focused libraries for screening against agricultural pests, where control over substitution pattern is key to achieving desirable field performance and environmental fate.

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